molecular formula C6H6N4O B072709 1-Methylhypoxanthine CAS No. 1125-39-9

1-Methylhypoxanthine

Cat. No. B072709
CAS RN: 1125-39-9
M. Wt: 150.14 g/mol
InChI Key: KIQMCGMHGVXDFW-UHFFFAOYSA-N
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Description

1-Methylhypoxanthine is a methylated derivative of hypoxanthine, a purine base and a fundamental component of nucleic acids. It is one of the methylxanthines, which are phytochemicals derived from plant secondary metabolism and found in common products like coffee, tea, and chocolate. Methylxanthines, including 1-Methylhypoxanthine, have been studied for their various biological activities and potential benefits in neurodegenerative diseases, respiratory diseases, diabetes, and cancer, despite concerns about their toxicity at high doses (Monteiro et al., 2016).

Synthesis Analysis

The synthesis of 1-Methylhypoxanthine and its analogues has been reported through reactions involving 5-aminoimidazole-4-carboxylic acid hydrazide and triethyl orthoformate. Various analogues, including pyrazolo and triazolo derivatives, have been synthesized, showcasing the versatility of the synthesis methods (Scheiner et al., 1985).

Molecular Structure Analysis

Structural studies on methylated hypoxanthines, such as C2-Methylhypoxanthine, have revealed insights into their molecular interactions and structural consequences when incorporated into DNA. These studies show that despite slight adjustments in base pairing properties due to methyl groups, these molecules can still maintain Watson-Crick base pairing schemes (Yang et al., 1993).

Chemical Reactions and Properties

Methylxanthines undergo various chemical reactions, including methylation and oxidation processes. For example, 7-Deazahypoxanthine, a related compound, is exclusively oxidized at carbon 2 by xanthine oxidase, indicating the enzyme's specificity and the potential for designing inhibitors based on the methylxanthine structure (Rosemeyer & Seela, 1983).

Physical Properties Analysis

Investigations into the binding properties of 9-Methylhypoxanthine with metal ions have provided insights into its physical properties. These studies demonstrate the ability of 9-Methylhypoxanthine to form complexes with divalent metal ions, which could influence its solubility, stability, and biological activity (Behrens & Goodgame, 1980).

Chemical Properties Analysis

The reactivity and interaction of 1-Methylhypoxanthine with various chemical groups and elements have been explored through the synthesis and study of its derivatives. For instance, the selective N-7 alkylation of 3-Methylhypoxanthine highlights the specific chemical reactivity patterns and potential for synthesizing novel compounds with targeted properties (Chamgordani et al., 2016).

Scientific Research Applications

  • Formation of Stable Clusters in Mass Spectrometry : A study by Frańska and Łabędzka (2012) investigated the ability of 9-methylhypoxanthine to form stable cluster ions, particularly a tetramer cluster ion, using electrospray ionization mass spectrometry. This property is in contrast to hypoxanthine and has implications for mass spectrometry analysis (Frańska & Łabędzka, 2012).

  • Complexes with Divalent Metal Ions : Behrens and Goodgame (1980) reported on the spectral properties and preparation of complexes of 9-methylhypoxanthine with various divalent metal ions. They found that these compounds mostly contained a 2:1 ratio of 9-methylhypoxanthine to metal, indicating potential applications in inorganic chemistry and materials science (Behrens & Goodgame, 1980).

  • Synthesis of Malonganenone J : Chamgordani et al. (2016) explored the selective N-7 alkylation of 3-methylhypoxanthine, leading to the first synthesis of the marine natural product malonganenone J. This research contributes to the field of organic chemistry and natural product synthesis (Chamgordani et al., 2016).

  • Photophysics Insights : Guo et al. (2016) conducted ab initio studies on the low-lying electronic singlet states of 9-methylhypoxanthine, offering insights into its photophysics. This study has implications for understanding the photodynamic properties of purine derivatives (Guo et al., 2016).

  • Pharmacological Potential of Methylxanthines : Research by Monteiro et al. (2019) discussed the pharmacological potential of methylxanthines, including compounds like 1-methylhypoxanthine. The study covers their therapeutic uses, beneficial health effects, and associated toxicity concerns, highlighting their significance in pharmacology and medicine (Monteiro et al., 2019).

  • Metabolism in Rat Liver tRNA : Friedman (1977) investigated the methylation of tRNA in rat liver, finding that 1-methylhypoxanthine was among the methylated bases synthesized. This research is relevant to understanding tRNA methylation processes (Friedman, 1977).

  • Role in Radiosensitization : A study by Jeong et al. (2009) evaluated 1-methylxanthine as a radiosensitizer in cancer treatment. They developed temperature-sensitive liposomal 1-methylxanthine to enhance radiotherapeutic effectiveness, suggesting potential clinical applications in oncology (Jeong et al., 2009).

properties

IUPAC Name

1-methyl-7H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-3-9-5-4(6(10)11)7-2-8-5/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQMCGMHGVXDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150074
Record name 1-Methylhypoxanthine
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Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Methylhypoxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013141
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Methylhypoxanthine

CAS RN

1125-39-9
Record name 1,9-Dihydro-1-methyl-6H-purin-6-one
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Record name 1-Methylhypoxanthine
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Record name 1-Methylhypoxanthine
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Record name 1-Methylhypoxanthine
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Record name 1-METHYLHYPOXANTHINE
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Record name 1-Methylhypoxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
355
Citations
C Hanski, G Stehlik - Cancer Letters, 1980 - Elsevier
… excretion of 7-methylguanine and 1-methylhypoxanthine with their urine as compared to … This suggested that the increased excretion of 7-methylguanine and 1-methylhypoxanthine …
Number of citations: 8 www.sciencedirect.com
M Levy, SL Miller - Origins of life and evolution of the biosphere, 1996 - Springer
… , 1-methyladenine and 1-methylhypoxanthine by the reaction of adenine … 1-methylhypoxanthine. The prebiotic synthesis of N6-methyladenine therefore yields 1-methylhypoxanthine …
Number of citations: 1 link.springer.com
SP Dutta, GB Chheda - Biochemical medicine and metabolic biology, 1987 - Elsevier
… % was associated with the major metabolite which was identified as 1-methylhypoxanthine … and the latter is then cleaved by nucleoside phosphorylase to give 1-methylhypoxanthine …
Number of citations: 3 www.sciencedirect.com
FL Lam, JC Parham - The Journal of Organic Chemistry, 1973 - ACS Publications
… The neutral species of 1 shows a single absorption band at 250 nm similar to that of the neutral species of hypoxanthine (8) (Xmax 249 nm)24 and 1-methylhypoxanthine (251 nm).24 …
Number of citations: 11 pubs.acs.org
S Friedman - Biochemical and Biophysical Research …, 1977 - Elsevier
… and 1-methylhypoxanthine. METHODS. White male Wistar rats weighing … records of Munns et al - -* (7), spots 6 and 7 are 1-methylhypoxanthine … The Rf of 1-methylhypoxanthine …
Number of citations: 6 www.sciencedirect.com
M Yoshikuni, K Ishikawa, M Isobe… - Proceedings of the …, 1988 - National Acad Sciences
… ) inhibited the specific binding of [3H]lMeAde by cortices, biologically inactive analogs (2-methyladenine, 3-methyladenine, 1,9-dimethyladenine, and 1-methylhypoxanthine) did not. …
Number of citations: 61 www.pnas.org
M Levy, SL Miller - Journal of molecular evolution, 1999 - Springer
… gives both hypoxanthine and 1-methylhypoxanthine as shown above. Hypoxanthine plays a major role as a wobble base in tRNA. 1-Methylhypoxanthine is less abundant than hypoxan…
Number of citations: 55 link.springer.com
RH Hall - Biochemical and Biophysical Research …, 1963 - Elsevier
… according to the method of Johnson and Schaeffer (1958), 1-methylinosine was prepared according to the method of Jones and Robins (1963), and the 1-methylhypoxanthine was a …
Number of citations: 37 www.sciencedirect.com
JA Montgomery, HJ Thomas - The Journal of Organic Chemistry, 1965 - ACS Publications
… The same sequence of reactions was applied to 9allylhypoxanthine (lib) and again a good yield of 1methylhypoxanthine (VIb) was readily obtained. The preparation of 7-substituted …
Number of citations: 67 pubs.acs.org
H KANATANI, H SHIRAI - Development, Growth & …, 1971 - Wiley Online Library
… However, since neither 1-methylguanine nor 1-methylhypoxanthine had any effect on oocyte … The fact that 1 -methylhypoxanthine failed to show activity suggests that the presence of an …
Number of citations: 56 onlinelibrary.wiley.com

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